N-(2-aminoethyl)-N-methylpyridin-2-amine dihydrochloride

Description

Historical Context of 2-Aminopyridine Derivatives in Drug Discovery

The 2-aminopyridine scaffold has been a cornerstone of medicinal chemistry since the mid-20th century. Early studies recognized its ability to mimic biological nucleobases, enabling interactions with enzymes and receptors involved in neurological and infectious diseases. The simplicity of the 2-aminopyridine structure—a six-membered aromatic ring with an amino group at the second position—facilitates synthetic diversification, allowing chemists to introduce substituents that modulate solubility, bioavailability, and target affinity. For example, the introduction of methyl groups or halogen atoms at specific positions has yielded derivatives with enhanced acetylcholinesterase (AChE) inhibition, as demonstrated in Alzheimer’s disease research.

The evolution of 2-aminopyridine derivatives accelerated with the advent of multicomponent reactions (MCRs), which enabled rapid synthesis of complex analogs under solvent-free conditions. These methods reduced reaction times from 24 hours to 3–6 hours while achieving yields exceeding 75%, as evidenced by the synthesis of 2-amino-3-cyanopyridines. Such innovations underscored the scaffold’s adaptability, paving the way for structurally advanced compounds like N-(2-aminoethyl)-N-methylpyridin-2-amine dihydrochloride.

Significance of this compound in Research

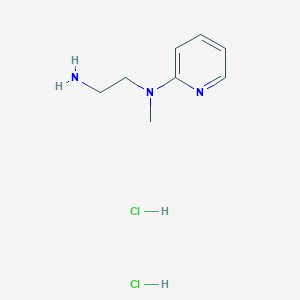

This compound distinguishes itself through its dihydrochloride salt formulation, which improves aqueous solubility and stability compared to its free base counterpart. The compound’s molecular structure features a pyridine ring substituted with a methyl group at the fifth position and an ethylmethylamine side chain at the second position (Fig. 1). This configuration introduces two protonatable nitrogen atoms, enabling strong ionic interactions with biological targets such as G protein-coupled receptors (GPCRs) or ion channels.

Table 1. Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C~8~H~15~Cl~2~N~3~ |

| Molecular Weight | 224.13 g/mol |

| Parent Compound | N~1~-(5-Methylpyridin-2-yl)ethane-1,2-diamine |

| Key Functional Groups | Pyridine ring, ethylmethylamine, chloride ions |

The ethylmethylamine side chain extends the compound’s conformational flexibility, allowing it to adopt binding poses inaccessible to rigid scaffolds. This property is critical in drug discovery, where subtle structural changes can drastically alter pharmacological activity. For instance, pyridyl-2-thiazolamine analogs with similar side chains have demonstrated potent positive allosteric modulation of the M~3~ muscarinic acetylcholine receptor (mAChR), highlighting the therapeutic potential of flexible 2-aminopyridine derivatives.

Current Research Landscape

Recent studies have explored this compound as a precursor for synthesizing receptor-specific modulators. Computational docking analyses reveal that its protonated amine groups form hydrogen bonds with aspartate residues in mAChR binding pockets, stabilizing agonist-receptor complexes. These interactions mirror those observed in 2-acylaminothiazole derivatives, which enhance muscle contraction in rat bladder tissue via M~3~ mAChR activation.

In antimicrobial research, structurally related 2-aminopyridine derivatives exhibit broad-spectrum activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.039 µg·mL^−1^. While direct data on this compound’s antibacterial efficacy are limited, its structural similarity to active compounds suggests potential utility in combating multidrug-resistant pathogens.

Scope and Objectives of the Review

This review aims to:

- Synthesize historical and contemporary knowledge on 2-aminopyridine derivatives, emphasizing their transition from simple scaffolds to complex modulators.

- Elucidate the structural and functional attributes of this compound that distinguish it from related compounds.

- Evaluate current applications in receptor modulation and antimicrobial research, leveraging computational and experimental data.

- Identify gaps in the literature and propose directions for future studies, particularly in structure-activity relationship (SAR) analyses.

Properties

IUPAC Name |

N'-methyl-N'-pyridin-2-ylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-11(7-5-9)8-4-2-3-6-10-8;;/h2-4,6H,5,7,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVGBZNXKZUBRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C1=CC=CC=N1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N-methylpyridin-2-amine dihydrochloride typically involves the reaction of 2-chloropyridine with N-methyl-ethylenediamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N-methylpyridin-2-amine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(2-aminoethyl)-N-methylpyridin-2-amine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-methylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. For example, it may bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

N-(2-aminoethyl)-N-methylpyridin-2-amine dihydrochloride can be compared with other similar compounds such as:

N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: This compound also contains an aminoethyl group but has a different functional group attached to the pyridine ring.

1-(2-aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride: This compound has a similar structure but contains a nitro group instead of a methyl group.

N-(2-aminoethyl)-acrylamide: This compound has an acrylamide group instead of a pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt form, which can influence its solubility and reactivity in various applications.

Biological Activity

N-(2-aminoethyl)-N-methylpyridin-2-amine dihydrochloride is a pyridine derivative that has garnered attention in biochemical research due to its diverse biological activities. This compound features a nitrogen-containing aromatic ring and amine groups, which facilitate interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, supported by data tables and research findings.

- Chemical Formula : C8H13N3·2HCl

- Molecular Weight : 200.12 g/mol

- Solubility : Highly soluble in water due to the dihydrochloride form, enhancing its applicability in biological systems.

The biological activity of this compound primarily involves its role as an enzyme modulator. It can act as an inhibitor or activator, influencing various biochemical pathways. For instance, it may bind to the active sites of enzymes, preventing substrate access and thus inhibiting enzymatic activity.

Key Mechanisms:

- Enzyme Inhibition : Prevents substrate binding.

- Receptor Interaction : Modulates receptor activity, potentially leading to therapeutic effects.

1. Enzyme Modulation

Research indicates that this compound interacts with several enzymes, impacting metabolic pathways essential for cellular functions. This interaction is crucial for developing therapeutic agents targeting specific diseases.

2. Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 30 µg/mL |

| K. pneumoniae | 25 µg/mL |

This table summarizes the antibacterial efficacy of the compound against key pathogens, demonstrating its potential as a therapeutic agent .

3. Cytotoxic Effects

In vitro studies have reported that this compound exhibits cytotoxicity against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The compound's cytotoxic effects were evaluated through cell viability assays, revealing significant reductions in cell proliferation at higher concentrations.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on MCF-7 cells. Results indicated that treatment with the compound led to increased levels of lactate dehydrogenase (LDH), suggesting cell membrane damage and potential apoptosis induction.

"Treated MCF-7 cells showed LDH levels significantly higher than untreated controls, indicating effective cytotoxicity" .

Case Study 2: Enzyme Inhibition

Another research focused on the compound's inhibitory effects on human neuronal nitric oxide synthase (hnNOS). The findings revealed that structural modifications could enhance selectivity and potency against hnNOS, highlighting the compound's potential in neurological disorder treatments .

Q & A

Basic: What synthetic methodologies are commonly used to prepare N-(2-aminoethyl)-N-methylpyridin-2-amine dihydrochloride?

Methodological Answer:

The synthesis typically involves reductive amination or alkylation reactions to introduce the aminoethyl and methyl groups onto the pyridine ring. For example:

- Reductive amination : Reacting pyridin-2-amine derivatives with formaldehyde and methylamine under hydrogenation conditions to introduce the methyl group, followed by coupling with 2-aminoethyl precursors.

- Stepwise alkylation : Using chloroethylamine hydrochloride to functionalize the pyridine nitrogen, followed by methylation with methyl iodide.

Key parameters include pH control (7–9 for optimal nucleophilicity), solvent choice (e.g., methanol or THF), and temperature (40–60°C). Post-synthesis, purification via HPLC or recrystallization ensures high purity (>95%) .

Advanced: How can researchers resolve discrepancies in reported thermal stability data for this compound?

Methodological Answer:

Contradictory thermal stability data can arise from differences in sample preparation (e.g., hydration state) or analytical protocols. To address this:

- Perform TGA-DSC under standardized conditions (e.g., heating rate 10°C/min, inert atmosphere) to assess decomposition events (e.g., loss of HCl or organic moieties) .

- Compare results with dynamic vapor sorption (DVS) to evaluate hygroscopicity, which may influence thermal behavior.

- Cross-validate using isothermal calorimetry to monitor long-term stability under controlled humidity and temperature.

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.5–3.0 ppm (N-CH₂-CH₂-NH₂), δ 3.2–3.5 ppm (N-CH₃), and aromatic protons at δ 7.5–8.5 ppm confirm substituent positions on the pyridine ring.

- ¹³C NMR : Signals near 40 ppm (N-CH₃) and 50 ppm (N-CH₂-CH₂-NH₂) validate alkylation.

- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z corresponding to [C₈H₁₄N₃]⁺ (calculated 152.12) confirms the core structure, with HCl adducts visible in negative ion mode .

- X-ray crystallography (if crystalline): SHELX software refines crystal structures to validate bond lengths and angles .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

Methodological Answer:

Yield optimization requires addressing:

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in reductive steps.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while methanol minimizes side reactions .

- pH control : Maintaining pH >8 during alkylation prevents protonation of the pyridine nitrogen, ensuring reactivity.

- Process monitoring : In-line FTIR or Raman spectroscopy tracks intermediate formation to adjust conditions in real time .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Ligand design : The pyridine and ethylenediamine moieties act as chelators for metal ions (e.g., Cu²⁺, Zn²⁺) in catalytic or diagnostic applications.

- Pharmacophore development : Structural analogs show activity against Trypanosoma brucei (sleeping sickness), suggesting potential as antiparasitic agents .

- Enzyme inhibition studies : The compound’s basicity and hydrogen-bonding capacity make it a candidate for targeting nucleotide-binding domains in kinases .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance its biological efficacy?

Methodological Answer:

- Systematic substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine C4 position to modulate electronic effects and binding affinity.

- Bioisosteric replacement : Replace the aminoethyl group with a piperazine ring to improve metabolic stability while retaining basicity .

- In silico modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., T. brucei cysteine proteases) and prioritize synthetic targets .

- In vitro assays : Pair SAR with high-throughput screening (HTS) against parasite cultures to validate potency and selectivity .

Basic: How is the purity of this compound assessed in academic research?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm quantify purity (>95% by area under the curve).

- Elemental analysis : Verify Cl⁻ content (theoretical 23.8% for dihydrochloride) to confirm stoichiometry.

- Karl Fischer titration : Measures residual water (<0.5% w/w) to ensure hygroscopicity does not interfere with downstream experiments .

Advanced: What mechanistic insights explain its role in gelation or material science applications?

Methodological Answer:

- Supramolecular assembly : The aminoethyl group facilitates hydrogen bonding with carbonyl groups in gelators (e.g., oleamide), forming 3D networks. Thermal analysis (TGA-DSC) reveals gel stability up to 250°C, with endothermic transitions correlating to gel-sol transitions .

- Interfacial interactions : In oil gels, the compound’s amphiphilicity reduces surface tension, enabling stable emulsion formation. Rheological studies (oscillatory shear) quantify viscoelastic properties.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.

- Storage : In airtight containers with desiccants (silica gel) to prevent hydrolysis.

- Disposal : Neutralize with sodium bicarbonate before incineration as hazardous waste .

Advanced: How can computational chemistry predict its reactivity in novel reaction environments?

Methodological Answer:

- DFT calculations : Gaussian09 optimizes geometries to assess nucleophilic attack sites (e.g., pyridine N vs. aminoethyl NH₂).

- Reactivity descriptors : Fukui indices identify regions prone to electrophilic substitution (e.g., C3/C5 positions on pyridine).

- Solvent modeling : COSMO-RS predicts solubility in ionic liquids or deep eutectic solvents for green chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.